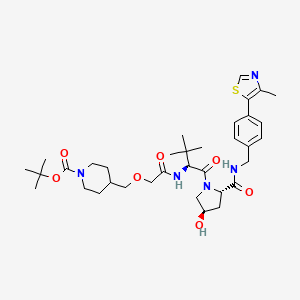

L-Valine, L-alanyl-L-prolylglycyl-L-valylglycyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This peptide is part of the larger family of matrikines, which are peptides derived from the extracellular matrix and known for their ability to regulate cell activity . Hexapeptide-12 is particularly noted for its role in promoting skin health, including collagen synthesis, skin repair, and anti-aging mechanisms .

Vorbereitungsmethoden

Hexapeptide-12 is typically synthesized using stepwise acid-phase peptide synthesis . This method involves the sequential addition of amino acids to a growing peptide chain, with each step requiring the protection and deprotection of functional groups to ensure the correct sequence and structure. The industrial production of Hexapeptide-12 often involves the use of automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation .

Analyse Chemischer Reaktionen

Hexapeptide-12 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include modified peptides with altered functional groups or enhanced stability .

Wissenschaftliche Forschungsanwendungen

Hexapeptide-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and reactions . In biology, Hexapeptide-12 is studied for its role in cell signaling and regulation, particularly in relation to skin health . In medicine, it is explored for its potential therapeutic applications, including wound healing and anti-aging treatments . Industrially, Hexapeptide-12 is used in the formulation of cosmetic products, where it functions as a skin conditioning agent .

Wirkmechanismus

The mechanism of action of Hexapeptide-12 involves its interaction with specific cell surface receptors, triggering intracellular signaling cascades that regulate gene expression related to skin health . This peptide has been shown to activate pathways involved in collagen production and inhibit enzymes responsible for collagen breakdown, contributing to improved skin texture and elasticity . Additionally, Hexapeptide-12 modulates the expression of genes associated with extracellular matrix remodeling and antioxidant defense .

Vergleich Mit ähnlichen Verbindungen

Hexapeptide-12 is often compared with other peptides used in cosmetic and therapeutic applications, such as Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide, and Acetyl Hexapeptide-8 . While these peptides share similar functions in promoting skin health and anti-aging, Hexapeptide-12 is unique in its specific amino acid sequence and its ability to penetrate the skin more effectively due to its palmitoyl group . This structural modification enhances its stability and bioavailability, making it a preferred choice in many cosmetic formulations .

Similar Compounds

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin roughness.

Palmitoyl Oligopeptide: Promotes collagen and elastin synthesis, improving skin firmness.

Acetyl Hexapeptide-8: Often referred to as a “botox-like” peptide for its ability to reduce the appearance of wrinkles.

Hexapeptide-12 stands out due to its specific sequence and enhanced skin penetration, making it a valuable ingredient in advanced skincare products .

Eigenschaften

CAS-Nummer |

70592-18-6 |

|---|---|

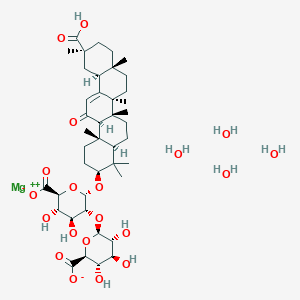

Molekularformel |

C22H38N6O7 |

Molekulargewicht |

498.6 g/mol |

IUPAC-Name |

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(20(32)25-10-16(30)27-18(12(3)4)22(34)35)26-15(29)9-24-19(31)14-7-6-8-28(14)21(33)13(5)23/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,31)(H,25,32)(H,26,29)(H,27,30)(H,34,35)/t13-,14-,17-,18-/m0/s1 |

InChI-Schlüssel |

BSQTUVXJJUHMPJ-USJZOSNVSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)

![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)